molecular formula C22H16ClFN2O3S B2952888 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine CAS No. 899356-28-6

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine

Cat. No.: B2952888
CAS No.: 899356-28-6
M. Wt: 442.89
InChI Key: PBAXCKYYTUNEMX-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O3S/c1-29-17-8-11-20-19(12-17)22(26-16-6-4-15(24)5-7-16)21(13-25-20)30(27,28)18-9-2-14(23)3-10-18/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAXCKYYTUNEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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